2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885773 | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39515-47-4, 61826-76-4, 52315-06-7 | |
| Record name | α-Cyano-3-phenoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenoxybenzaldehyde cyanohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-m-phenoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-phenoxyphenyl)glycolonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Conventional Synthesis Approaches
The most established method for synthesizing 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is through the nucleophilic addition of a cyanide source to 3-phenoxybenzaldehyde (B142659). This reaction is a specific example of cyanohydrin formation, a classic and widely studied transformation in organic synthesis. libretexts.orgncert.nic.inlibretexts.org
The formation of this compound is achieved by reacting 3-phenoxybenzaldehyde with a cyanide-donating agent. biosynth.comresearchgate.net This reaction adds a hydrogen atom and a cyanide group across the carbon-oxygen double bond of the aldehyde, resulting in the cyanohydrin product. libretexts.orgshout.education
The reaction is typically not performed with pure hydrogen cyanide (HCN) due to its high toxicity and gaseous state. libretexts.orglibretexts.org Instead, a more common and safer approach involves mixing the aldehyde with an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN), followed by the addition of a mineral acid like sulfuric acid. libretexts.orglibretexts.org The reaction is often catalyzed by a base and proceeds most efficiently at a pH of approximately 4 to 5. ncert.nic.inlibretexts.orglibretexts.org This pH adjustment is crucial as it maintains a sufficient concentration of the nucleophilic cyanide ions while also ensuring the presence of HCN to complete the reaction. libretexts.orgchemguide.co.uk
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Details | Source(s) |
|---|---|---|
| Starting Aldehyde | 3-Phenoxybenzaldehyde | biosynth.comresearchgate.net |
| Cyanide Source | Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN), Potassium Cyanide (KCN) | libretexts.orglibretexts.orgwikipedia.org |
| Catalyst | Base (to generate CN⁻ from HCN) | ncert.nic.inlibretexts.orglibretexts.org |
| Reaction Type | Nucleophilic Addition (Cyanohydrin Formation) | libretexts.orglibretexts.orgshout.education |
| Optimal pH | 4 - 5 | libretexts.orglibretexts.org |
| Product | This compound | targetmol.comscbt.com |
The formation of a cyanohydrin from an aldehyde is a well-understood, base-catalyzed, two-step process involving nucleophilic addition. libretexts.orglibretexts.orgjove.comopenstax.org The reaction is initiated by the generation of the cyanide ion, which then acts as the primary nucleophile. ncert.nic.inlibretexts.org
The reaction is catalyzed by a base because hydrogen cyanide itself is a weak acid (pKa ≈ 9.2) and does not provide a sufficient concentration of the nucleophile needed for the reaction to proceed at a practical rate. libretexts.org A base is required to deprotonate HCN and generate the cyanide anion (⁻C≡N). libretexts.orgjove.com
The cyanide anion is a potent nucleophile, with the negative charge and the active lone pair of electrons residing on the carbon atom. chemguide.co.ukfiveable.me This carbon-centered nucleophile attacks the electrophilic carbonyl carbon of the 3-phenoxybenzaldehyde molecule. libretexts.orglibretexts.org This step is fundamental as it results in the creation of a new carbon-carbon bond, a key transformation in extending carbon chains in organic synthesis. chemistrysteps.com
Following the nucleophilic attack of the cyanide ion on the carbonyl carbon, the π-bond of the carbon-oxygen double bond is broken. libretexts.orgjove.com The pair of electrons from this bond moves to the highly electronegative oxygen atom. libretexts.org This process results in the formation of a tetrahedral intermediate known as an alkoxide ion, which carries a negative charge on the oxygen atom. libretexts.orgfiveable.mechemistrysteps.com
In the final step of the mechanism, the highly basic alkoxide intermediate is neutralized. jove.comjove.com It abstracts a proton from a molecule of hydrogen cyanide present in the reaction mixture. libretexts.orgjove.com This proton transfer yields the final, stable cyanohydrin product, this compound. jove.com A crucial consequence of this step is the regeneration of the cyanide anion catalyst, which can then participate in another reaction cycle. libretexts.orgjove.comjove.com
The formation of cyanohydrins is a reversible reaction. libretexts.orglibretexts.orgwikipedia.org For aldehydes like 3-phenoxybenzaldehyde, the equilibrium generally favors the formation of the cyanohydrin product. wikipedia.orglibretexts.org However, under basic conditions, the reaction can be reversed. chemistrysteps.com The addition of a strong base can deprotonate the hydroxyl group of the cyanohydrin, reforming the alkoxide intermediate. jove.comjove.com This intermediate can then eliminate the cyanide ion, which is a good leaving group, to regenerate the original aldehyde. jove.comchemistrysteps.comjove.com
Table 2: Mechanistic Steps of Cyanohydrin Formation
| Step | Description | Key Species | Source(s) |
|---|---|---|---|
| 1 | Nucleophilic Attack: The cyanide anion (⁻CN) attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. | Cyanide anion, 3-Phenoxybenzaldehyde | libretexts.orgjove.comfiveable.mechemistrysteps.com |
| 2 | Intermediate Formation: The pi-bond of the carbonyl breaks, and electrons move to the oxygen, forming a tetrahedral alkoxide intermediate. | Tetrahedral alkoxide intermediate | libretexts.orgjove.comfiveable.mechemistrysteps.com |
| 3 | Proton Transfer: The alkoxide intermediate is protonated by a molecule of HCN. | Alkoxide intermediate, Hydrogen cyanide | libretexts.orgjove.comchemistrysteps.comjove.com |
| 4 | Product Formation & Catalyst Regeneration: The final cyanohydrin product is formed, and the cyanide anion catalyst is regenerated. | This compound, Cyanide anion | libretexts.orgjove.comjove.com |
| - | Reversibility: The reaction is reversible, especially under basic conditions. | All species | jove.comchemistrysteps.comjove.com |
Nucleophilic Addition of Cyanide to 3-Phenoxybenzaldehyde
Reaction Conditions and Optimization
The formation of cyanohydrins is a reversible, base-catalyzed reaction. orgoreview.comunizin.org Optimizing reaction conditions is crucial for maximizing yield and purity by influencing the reaction equilibrium and rate.
The availability of the nucleophilic cyanide ion (CN⁻) is highly dependent on the pH of the reaction medium. Hydrogen cyanide (HCN) is a weak acid (pKa ≈ 9.2), meaning that in acidic to neutral solutions, the equilibrium favors the undissociated HCN form, which is a poor nucleophile. libretexts.orgquora.com To generate a sufficient concentration of the more reactive CN⁻ nucleophile, the reaction is typically catalyzed by a base. ncert.nic.inchemistrysteps.com
However, a strongly basic medium can lead to the reversal of the cyanohydrin formation. quora.com Therefore, the pH must be carefully controlled. For many chemical syntheses, the optimal pH is maintained in a weakly acidic to weakly basic range (often around pH 4-5) by using a cyanide salt (like NaCN or KCN) and adding a small amount of acid to generate HCN in situ. libretexts.orglibretexts.org This ensures the presence of both HCN for protonating the intermediate alkoxide and free CN⁻ ions for the nucleophilic attack. libretexts.orglibretexts.org In contrast, some enzymatic syntheses can operate effectively at higher pH values, even above 6, because the enzyme's active site can control the reaction and suppress the non-enzymatic, racemic background reaction. nih.govresearchgate.net
| pH Condition | Dominant Cyanide Species | Implication for Reaction |
|---|---|---|
| Strongly Acidic (pH < 4) | HCN | Very slow reaction due to low concentration of CN⁻ nucleophile. |
| Weakly Acidic (pH 4-6) | HCN and some CN⁻ | Optimal for many chemical syntheses; balances CN⁻ availability and suppresses side reactions. libretexts.orglibretexts.org |
| Neutral to Weakly Basic (pH 7-9) | Increasing [CN⁻] | Favors nucleophilic attack; optimal for certain enzymatic reactions. nih.govresearchgate.net |
| Strongly Basic (pH > 10) | CN⁻ | Risk of cyanohydrin reverting to starting materials. quora.com |
The choice of solvent significantly impacts the efficiency of cyanohydrin synthesis by affecting the solubility of reactants and the stability of intermediates. A variety of solvent systems have been successfully employed.
Biphasic Systems : A mixture of water and an immiscible organic solvent like dichloromethane (B109758) is common. wikipedia.org In this setup, a phase-transfer catalyst, such as benzyltriethylammonium chloride, is used to transport the cyanide ion from the aqueous phase to the organic phase where the aldehyde is dissolved. wikipedia.org
Polar Aprotic Solvents : Solvents like dimethylsulfoxide (DMSO) and acetonitrile (B52724) are effective, particularly for reactions at higher temperatures. dicp.ac.cngoogle.com They are capable of dissolving both the organic substrate and the cyanide salts.
Alcohols : Ethanol has been used as a solvent for similar cyanohydrin syntheses.
Ethers : Diisopropyl ether and toluene (B28343) have been utilized, often in enzymatic reactions or for subsequent processing steps like racemization. wikipedia.orgrsc.org
| Solvent System | Typical Reactants | Key Features | Reference |
|---|---|---|---|
| Water/Dichloromethane | 3-phenoxybenzaldehyde, NaCN, Acetic Anhydride (B1165640) | Requires a phase-transfer catalyst; allows for separation of product. | wikipedia.org |
| Acetonitrile | Substituted Phenol, Trimethylsilyl (B98337) Cyanide (TMSCN) | Effective for reactions involving silylated cyanide sources. | dicp.ac.cn |
| Dimethylsulfoxide (DMSO) | Hydroxybenzyl alcohol, KCN, Acetic Acid | Suitable for high-temperature reactions (110-140°C). | google.com |
| Diisopropyl Ether/Buffer | 3-phenoxybenzaldehyde, HCN | Commonly used in two-phase enzymatic synthesis to dissolve substrates and products. | researchgate.net |
Temperature is a critical parameter that influences both the reaction rate and the position of the chemical equilibrium.
Reaction Rate : Generally, increasing the temperature accelerates the reaction. Syntheses have been reported at a wide range of temperatures, from room temperature up to 190°C. google.com For instance, a synthesis using trimethylsilyl cyanide in acetonitrile was optimized at 80°C. dicp.ac.cn
Equilibrium and Yield : Cyanohydrin formation is an exothermic process. libretexts.org According to Le Chatelier's principle, lower temperatures favor the formation of the product at equilibrium. However, a compromise is often necessary, as lower temperatures also decrease the reaction rate. rsc.org
Selectivity : In enantioselective synthesis, temperature can have a pronounced effect on selectivity. Lowering the temperature often enhances the enantiomeric excess (e.e.) of the desired product by increasing the energy difference between the transition states leading to the two different enantiomers. rsc.orgtudelft.nl For example, in HNL-catalyzed reactions, lowering the temperature can help suppress the non-stereoselective background chemical reaction. rsc.org
| Temperature Range | Effect on Reaction | Typical Application | Reference |
|---|---|---|---|
| Low (e.g., -20°C to 10°C) | Slower rate, equilibrium favors product, higher enantioselectivity. | Enantioselective syntheses to maximize e.e. | rsc.orgtudelft.nlnih.gov |
| Room Temperature (20-25°C) | Moderate rate, practical for many lab-scale syntheses. | General chemical and enzymatic synthesis. | researchgate.netdicp.ac.cn |
| Elevated (e.g., 60-80°C) | Faster reaction rate, may require optimization to maintain good yield. | Optimized chemical synthesis for increased throughput. | dicp.ac.cn |
| High (e.g., 110-190°C) | Very fast rate, equilibrium may shift towards reactants. | Specific industrial processes with certain substrates and solvents like DMSO. | google.com |
Condensation Reactions Involving Aldehydes and Cyanide Sources
The fundamental method for synthesizing this compound is the condensation reaction between 3-phenoxybenzaldehyde and a cyanide source. The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final cyanohydrin product. chemistrysteps.comlibretexts.org
Several cyanide sources can be utilized:
Hydrogen Cyanide (HCN) : While effective, its use is often avoided due to its extreme toxicity and volatility. libretexts.orglibretexts.org
Alkali Metal Cyanides (NaCN, KCN) : These are common, safer alternatives to gaseous HCN. They are typically used in aqueous or biphasic systems, often with a controlled amount of acid to generate HCN in situ. wikipedia.orglibretexts.org
Trimethylsilyl Cyanide (TMSCN) : This reagent is used in organic solvents and reacts with aldehydes in the presence of a catalyst to form a silylated cyanohydrin, which can then be hydrolyzed to the final product. dicp.ac.cn
Acetone (B3395972) Cyanohydrin : This compound can serve as a cyanide source in a process called transcyanation, where it transfers its cyano group to another aldehyde, often catalyzed by an enzyme. wikipedia.org
Enantioselective Synthesis of this compound
This compound possesses a chiral center, and its enantiomers are crucial precursors for stereospecific insecticides like deltamethrin (B41696) and esfenvalerate. wikipedia.org Therefore, methods for enantioselective synthesis are of high importance.
Hydroxynitrile Lyase (HNL) Catalyzed Asymmetric Synthesis
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, producing enantiomerically pure cyanohydrins. rsc.orgresearchgate.net This biocatalytic method is a well-established and reliable tool in organic synthesis. rsc.orgresearchgate.net
For the synthesis of this compound, the (S)-selective HNL from the cassava plant (Manihot esculenta), often abbreviated as MeHNL, has been shown to be particularly effective. nih.govresearchgate.net Research has demonstrated that even with an unfavorable substrate like 3-phenoxybenzaldehyde, the wild-type MeHNL can produce (S)-3-phenoxybenzaldehyde cyanohydrin with excellent conversion and high enantiomeric excess (e.g., 97% e.e.). nih.govresearchgate.net
Key aspects of HNL-catalyzed synthesis include:
Enantioselectivity : HNLs can produce either the (R)- or (S)-enantiomer depending on the specific enzyme used. rsc.org
Reaction Conditions : The reaction is typically performed in a two-phase system (e.g., diisopropyl ether and a buffer) to dissolve the aldehyde substrate while maintaining an aqueous environment for the enzyme. researchgate.netrsc.org
pH Control : While chemical synthesis often requires a low pH to prevent the non-catalyzed reaction, HNL-catalyzed reactions can be run at higher pH values (e.g., pH > 6). The enzyme's high enantioselectivity and reaction rate can outcompete the racemic background reaction, even when the concentration of free cyanide is higher. nih.govresearchgate.net
| Enzyme | Substrate | Key Condition | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| (S)-HNL from Manihot esculenta (wild type) | 3-phenoxybenzaldehyde | Two-phase system, pH > 6 | (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | 97% | nih.govresearchgate.net |
| (S)-HNL from Manihot esculenta (W128A variant) | 3-phenoxybenzaldehyde | Two-phase system, pH > 6 | (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | 85% | nih.gov |
Chiral Catalytic Systems for Asymmetric Cyanation
Beyond enzymatic methods, asymmetric cyanation of the precursor aldehyde, 3-phenoxybenzaldehyde, can be accomplished using synthetic chiral catalytic systems. These organocatalytic and metal-based systems offer alternative routes to enantiomerically enriched this compound.
A cooperative catalytic system involving a chiral thiourea (B124793) derivative and a Brønsted acid can effectively promote the enantioselective cyanosilylation of aldehydes. acs.orgnih.gov The mechanism relies on the formation of well-defined chiral hydrogen-bonding environments through the interaction of the bifunctional thiourea and the acid. acs.orgnih.govcapes.gov.br In this setup, the thiourea catalyst activates the aldehyde electrophile, while a co-catalyst can activate the nucleophile. nih.gov The addition of an achiral acid has been shown to be crucial for achieving high asymmetric induction in some systems. nih.gov This method represents a powerful strategy in organocatalysis for the formation of chiral cyanohydrins from a variety of aldehydes. nih.gov
Chiral transition metal complexes, particularly those involving vanadium(V)-salen, are effective catalysts for the asymmetric addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to aldehydes. ncl.ac.ukyork.ac.uk The V(V)-salen catalyst activates the aldehyde, facilitating the enantioselective attack of the cyanide nucleophile. ncl.ac.uk Mechanistic studies on VO(salen)X complexes have shown that the reaction kinetics and the nature of the active catalytic species can be complex. york.ac.uk For instance, the catalytic activity can be influenced by the counterion (X) and whether the active species is mononuclear or dinuclear. york.ac.uk These catalysts have been successfully applied to a range of aromatic aldehydes to produce cyanohydrins with good yields and high enantioselectivity. ncl.ac.ukresearchgate.netiitm.ac.in
Enantioselective Autoinduction Phenomena
A notable advancement in the asymmetric synthesis of this compound involves the phenomenon of enantioselective autoinduction. This process has been observed in the asymmetric hydrocyanation of 3-phenoxybenzaldehyde, particularly when catalyzed by the chiral dipeptide cyclo[(R)-phenylalanyl-(R)-histidyl]. acs.org
Enantioselective autoinduction refers to an asymmetric reaction where the chiral product itself becomes part of the active catalyst, thereby influencing the stereochemical outcome of subsequent reactions. In this specific hydrocyanation, the (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile product is incorporated into the cyclo[(R,R)-phenylalanyl-histidyl] catalyst. acs.org This incorporation leads to a significant increase in the enantiomeric excess (e.e.) of the product as the reaction progresses.
Research has demonstrated that as the (S)-cyanohydrin product accumulates and complexes with the initial catalyst, the catalytic system's enantioselectivity is enhanced. acs.org This self-amplifying system is a powerful strategy for achieving high optical purity in the synthesis of chiral cyanohydrins. The (S)-enantiomer of this compound is a crucial precursor for creating optically active pyrethroid insecticides, making methods that yield high enantiomeric purity particularly valuable. acs.org
Alternative Synthetic Routes and Precursors
Synthesis from 3-Phenoxybenzaldehyde
The most direct and common precursor for the synthesis of this compound is 3-phenoxybenzaldehyde. acs.orgbiosynth.com The fundamental reaction involves the addition of a cyanide group to the aldehyde carbonyl, a classic cyanohydrin formation reaction.
The synthesis can be achieved through several methods:
Enzymatic Catalysis : One route employs a hydroxynitrile lyase from Hevea brasiliensis as a catalyst. In this method, 3-phenoxybenzaldehyde reacts with hydrogen cyanide in an aqueous medium at a controlled pH of 5.5 and a temperature of 15°C, yielding the (S)-enantiomer with high efficiency. lookchem.com
Asymmetric Chemical Catalysis : Chiral catalysts, such as the cyclic dipeptide cyclo[(R)-phenylalanyl-(R)-histidyl], are used to facilitate the enantioselective addition of hydrogen cyanide to 3-phenoxybenzaldehyde. acs.org This approach is central to producing the optically active forms of the cyanohydrin.
The reaction converts the aldehyde functional group of 3-phenoxybenzaldehyde into a cyanohydrin, which consists of a hydroxyl group and a nitrile group attached to the same carbon atom. This resulting molecule, this compound, is a key intermediate in the production of various synthetic pyrethroid insecticides. lookchem.com
Utilization of Trimethylsilyl Cyanide (TMSCN) as a Cyanide Source
Trimethylsilyl cyanide (TMSCN) serves as a widely used and effective alternative to the highly toxic hydrogen cyanide gas in the synthesis of cyanohydrins. wikipedia.orgtaylorandfrancis.com It functions as a source of the cyanide anion for addition to carbonyl compounds, including 3-phenoxybenzaldehyde. taylorandfrancis.com The reaction, known as cyanosilylation or silylcyanation, typically requires a catalyst to activate both the aldehyde substrate and the TMSCN reagent. taylorandfrancis.com
In this process, TMSCN adds to the carbonyl group of the aldehyde. The initial product is an O-silylated cyanohydrin, where a trimethylsilyl group is attached to the oxygen atom. wikipedia.org Subsequent hydrolysis of this intermediate removes the trimethylsilyl group, yielding the final this compound product. wikipedia.org
Reaction Steps:
Addition: 3-Phenoxybenzaldehyde + (CH₃)₃SiCN → O-(trimethylsilyl)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile
Hydrolysis: O-(trimethylsilyl)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile + H₂O → this compound + (CH₃)₃SiOH
The use of TMSCN is advantageous due to its lower volatility and toxicity compared to hydrogen cyanide, making it a safer reagent for laboratory and industrial-scale synthesis. wikipedia.orgtaylorandfrancis.com Various Lewis acids can be employed to catalyze the reaction, enhancing its efficiency and yield. taylorandfrancis.com
Interactive Data Tables
Enantioselective Autoinduction Data
A summary of findings in the asymmetric hydrocyanation of 3-phenoxybenzaldehyde.
| Catalyst System | Phenomenon Observed | Outcome | Reference |
| cyclo[(R)-phenylalanyl-(R)-histidyl] | Enantioselective Autoinduction | The chiral product, (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, incorporates into the catalyst, increasing the reaction's enantioselectivity over time. | acs.org |
Synthesis from 3-Phenoxybenzaldehyde
Comparison of catalytic methods.
| Catalyst | Cyanide Source | Key Conditions | Product | Reference |
| Hydroxynitrile lyase | Hydrogen cyanide | Water, pH 5.5, 15°C | (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | lookchem.com |
| cyclo[(R,R)-phenylalanyl-histidyl] | Hydrogen cyanide | Toluene, -5°C | (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | acs.org |
Chemical Reactivity and Functional Group Transformations
Reactions of the Hydroxy Group
The secondary alcohol functionality in 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is susceptible to oxidation, esterification, and dehydration reactions.
The hydroxyl group of this compound can be oxidized to yield the corresponding carbonyl compound, specifically an α-keto nitrile. chemguide.co.uk This transformation results in the formation of (3-phenoxyphenyl)(oxo)acetonitrile, also known as 3-phenoxybenzoyl cyanide. The reaction involves the conversion of the secondary alcohol to a ketone functional group. The reverse of this reaction, the addition of a cyanide source to the aldehyde 3-phenoxybenzaldehyde (B142659), is a primary method for synthesizing the parent compound. biosynth.com
Table 1: Oxidation of this compound
| Reactant | Product | Transformation |
|---|
As an alcohol, this compound readily undergoes esterification. nih.gov This reaction is fundamental to its role as a key intermediate in the synthesis of several commercially important pyrethroid insecticides, such as deltamethrin (B41696) and esfenvalerate. chemicalbook.com In these syntheses, the hydroxyl group of the (S)-enantiomer acts as the alcohol component, reacting with a carboxylic acid or its derivative to form an ester. chemicalbook.comlibretexts.org
Furthermore, esterification is a key step in certain chemo-enzymatic methods used for chiral resolution of the molecule. chemicalbook.com For instance, racemic this compound can be reacted with an acylating agent like acetic anhydride (B1165640) to form its acetate (B1210297) ester. chemicalbook.comlibretexts.org Subsequently, selective enzymatic hydrolysis of the ester of one enantiomer allows for the separation of the desired (S)-alcohol from the unreacted (R)-ester. chemicalbook.com
Table 2: Examples of Esterification Products
| Reacting Acid/Derivative | Ester Product Class | Significance |
|---|---|---|
| (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Pyrethroid Ester (Deltamethrin) | Insecticide Synthesis chemicalbook.com |
The dehydration of alcohols to form alkenes is a standard elimination reaction, typically carried out by heating with a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgyoutube.com This process involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon to create a double bond. chemguide.co.uk For secondary alcohols, the reaction generally proceeds via an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. libretexts.orgnih.gov The stability of this intermediate is a key factor in the reaction's feasibility.
Based on these general principles, this compound would be expected to undergo dehydration to form 2-(3-phenoxyphenyl)acrylonitrile. The reaction would likely require heating in the presence of a strong acid catalyst.
Table 3: Theoretical Dehydration Reaction
| Reactant | Expected Product | Reaction Type |
|---|
Reactions of the Nitrile Group
The cyano group (-C≡N) is a versatile functional group that can undergo both reduction and hydrolysis.
The nitrile group can be reduced to a primary amine (-CH₂NH₂). chemguide.co.uk This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. researchgate.net Another common method is catalytic hydrogenation, which involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. researchgate.net Applying these methods to this compound would result in the formation of 2-amino-1-(3-phenoxyphenyl)ethanol.
Table 4: Common Reagents for Nitrile Reduction
| Reagent System | Product Functional Group |
|---|---|
| 1. LiAlH₄ / 2. H₃O⁺ | Primary Amine (-CH₂NH₂) researchgate.net |
The hydrolysis of nitriles can yield either a carboxylic acid or an amide, depending on the reaction conditions. The reaction is typically performed by heating the nitrile with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
Vigorous hydrolysis under acidic or basic conditions generally leads to the formation of the corresponding carboxylic acid. For this compound, this would produce 2-hydroxy-2-(3-phenoxyphenyl)acetic acid. In the initial stage of the reaction, an amide intermediate, 2-hydroxy-2-(3-phenoxyphenyl)acetamide, is formed. It is possible to isolate the amide by using milder or more controlled reaction conditions, particularly in alkaline media. Furthermore, nitrilase enzymes can be used to catalyze the hydrolysis of nitriles to carboxylic acids.
Table 5: Products of Nitrile Hydrolysis
| Reaction Conditions | Intermediate Product | Final Product |
|---|---|---|
| Mild/Controlled Hydrolysis | 2-hydroxy-2-(3-phenoxyphenyl)acetamide | - |
Concerted Reactivity of Both Functional Groups
The proximity of the hydroxyl and nitrile groups in this compound allows for reactions that involve both functionalities, leading to unique chemical transformations.
A cascade reaction, also known as a domino or tandem reaction, involves a sequence of two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous step, all occurring in a single pot. wikipedia.org While specific cascade reactions initiated directly from this compound are not widely reported, its structure lends itself to potential multi-step transformations where both the hydroxyl and nitrile groups are sequentially modified without the isolation of intermediates.
For example, a hypothetical one-pot reaction could involve the initial protection of the hydroxyl group, followed by a nucleophilic addition to the nitrile, and a subsequent deprotection and further reaction of the hydroxyl group. The compound itself is a key intermediate in the multi-step synthesis of pyrethroid insecticides like deltamethrin and esfenvalerate, highlighting its role in complex molecule construction. wikipedia.orgtargetmol.com
The reversible formation and cleavage of cyanohydrins is a biologically and synthetically significant reaction. Oxynitrilases (also known as hydroxynitrile lyases) are enzymes that catalyze the cleavage of cyanohydrins into a carbonyl compound and hydrogen cyanide, or the reverse reaction of their synthesis. researchgate.net This enzymatic process is highly enantioselective and can be used for the kinetic resolution of racemic cyanohydrins.
Specifically, the enantiomeric enrichment of racemic this compound (also referred to as m-phenoxybenzaldehyde cyanohydrin) has been demonstrated using (R)-oxynitrilase. google.com In a two-phase system, the (R)-oxynitrilase selectively catalyzes the dehydrocyanation of the (R)-enantiomer into 3-phenoxybenzaldehyde and hydrogen cyanide. google.com The unreacted (S)-enantiomer is thus left in high enantiomeric excess. google.com The progress of this resolution can be monitored by techniques such as gas chromatography. google.com
Conversely, the enantioselective synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile can be achieved with high enantiomeric excess using an (S)-selective hydroxynitrile lyase from Manihot esculenta. sigmaaldrich.com The reaction conditions, such as pH, can be optimized to favor the enzymatic synthesis over the non-enzymatic background reaction. sigmaaldrich.com The use of different oxynitrilases, such as those from Prunus mume, has also been applied to the synthesis of this cyanohydrin. researchgate.net
While specific radical-initiated reactions of this compound are not extensively documented, the general reactivity of cyanohydrins suggests potential pathways. The presence of the benzylic hydrogen and the aromatic rings could make this compound susceptible to radical abstraction or addition reactions.
Recent studies have shown that cyanohydrin anions can be photoexcited to generate cyanohydrin radicals, which can then participate in various C-C bond-forming reactions. Although not specifically demonstrated with this compound, this suggests a potential avenue for its functionalization under photochemical conditions. The general principles of radical chemistry would apply, where the stability of the potential radical intermediates would dictate the course of the reaction.
Computational and Mechanistic Studies
Theoretical Investigations of Cyanohydrin Formation
The formation of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a cyanohydrin, from 3-phenoxybenzaldehyde (B142659) and a cyanide source is a nucleophilic addition reaction that has been a subject of theoretical investigation to understand its mechanism, reaction pathways, and the influence of catalysts and solvents.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not widely available in peer-reviewed literature, the mechanism of cyanohydrin formation from aromatic aldehydes like benzaldehyde (B42025) is well-studied and serves as an excellent model.
The reaction proceeds via the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon of the aldehyde. DFT calculations on model systems, such as the hydrocyanation of benzaldehyde, have elucidated the key steps and associated energy barriers. A general mechanism involves the formation of a tetrahedral intermediate after the cyanide addition. libretexts.orgualberta.ca This intermediate is then protonated to yield the final cyanohydrin product. libretexts.orgualberta.ca
Computational studies have explored different reaction pathways. For instance, in the gas phase, the isomerization of hydrogen cyanide (HCN) to the more reactive isohydrocyanic acid (HNC) has been considered, although this pathway often involves a high energy barrier. nih.gov A concerted mechanism, where the cyanide ion attacks the carbonyl carbon while a proton is delivered to the carbonyl oxygen, has also been proposed and investigated using DFT. For the reaction of benzaldehyde with two HCN molecules and two imidazole (B134444) molecules (acting as a catalyst), a transition state with an activation free energy of 20.8 kcal/mol in the gas phase has been calculated. nih.gov
The energy barriers for these reactions are crucial for determining the reaction rates. These barriers can be significantly influenced by the electronic nature of the substituents on the aromatic ring. The phenoxy group at the meta position in 3-phenoxybenzaldehyde influences the electrophilicity of the carbonyl carbon, which in turn affects the activation energy of the nucleophilic attack by the cyanide ion.
Table 1: Representative Theoretical Data for Cyanohydrin Formation (Note: Data presented is for model systems like benzaldehyde due to the lack of specific data for this compound)
| Feature | Description | Reference |
| Reaction Type | Nucleophilic addition | libretexts.org |
| Key Intermediate | Tetrahedral alkoxide | ualberta.ca |
| Model System | Benzaldehyde + HCN | nih.gov |
| Calculated Activation Energy (Gas Phase, Catalyzed) | ~20.8 kcal/mol | nih.gov |
This table is illustrative and compiles data from studies on analogous compounds to provide a likely theoretical framework for this compound.
The synthesis of cyanohydrins is often catalyzed by Lewis acids, Lewis bases, or enzymes (hydroxynitrile lyases). Computational studies have been instrumental in understanding how these catalysts function at a molecular level.
For Lewis acid catalysis, computational models show that the catalyst coordinates to the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by the cyanide nucleophile. diva-portal.org In the case of bifunctional catalysts, such as those based on aluminum-salen complexes, one part of the catalyst acts as a Lewis acid to activate the aldehyde, while another part acts as a Lewis base to deliver the cyanide. diva-portal.org
DFT and molecular mechanics (MM) methods have been applied to study peptide-catalyzed hydrocyanations. For example, the cyclic dipeptide cyclo[(S)-His-(S)-Phe] has been shown computationally to likely act as a dimer. nih.gov In this proposed mechanism, one imidazole group is crucial for delivering the nucleophile, while the second acts as an acid. nih.gov Pi-stacking interactions between the catalyst and the aromatic substrate are also suggested to be important for substrate binding and stereoselectivity. nih.gov
Enzyme-catalyzed synthesis, particularly using hydroxynitrile lyases (HNLs), has also been a focus of computational modeling. Docking simulations and quantum mechanics/molecular mechanics (QM/MM) calculations help to understand the substrate binding in the active site of the enzyme and the factors controlling the high enantioselectivity of these biocatalysts. researchgate.netacs.org
The solvent plays a critical role in the dynamics of cyanohydrin formation. Theoretical studies, often employing continuum solvation models like the Polarizable Continuum Model (PCM), have shown that solvents can significantly influence reaction rates and equilibria. nih.gov
In non-polar solvents, the aggregation of catalysts, such as the dipeptide catalysts mentioned earlier, can be favored, which can be crucial for achieving high enantioselectivity. nih.gov Polar solvents can affect the stability of charged intermediates and transition states. For instance, the solvation of the cyanide ion and the tetrahedral alkoxide intermediate can alter the reaction's energy profile.
Theoretical investigations have shown that for some reactions, a change in solvent can lead to a substantial change in the rate and even the dominant reaction pathway. thermofisher.com Studies on related reactions have demonstrated that explicit solvent molecules, particularly those capable of hydrogen bonding, can actively participate in the reaction mechanism by stabilizing transition states or facilitating proton transfer steps. nih.gov For the hydrocyanation of aromatic aldehydes, the choice of solvent can influence the equilibrium position of the reaction. capes.gov.br
Spectroscopic Analysis for Electronic Structure Determination
Spectroscopic techniques are vital for determining the electronic structure of molecules like this compound.
UV Photoelectron Spectroscopy (UPS) is an experimental technique that measures the kinetic energies of photoelectrons emitted from a molecule upon ionization by UV radiation. thermofisher.com This provides information about the energies of the occupied molecular orbitals in the valence region.
Studies on related molecules, like the salen ligand and its complexes, show that DFT calculations are essential for interpreting the complex valence band spectra obtained from UPS. nih.gov The combination of experimental UPS data with theoretical calculations of the density of states (DOS) allows for the assignment of the observed photoemission bands to specific molecular orbitals. nih.gov For this compound, the highest occupied molecular orbital (HOMO) is expected to be associated with the π-system of the phenoxyphenyl group.
Infrared (IR) and Raman spectroscopies are complementary vibrational techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. nih.govnih.gov These techniques are invaluable for the structural elucidation of this compound.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad peak in the region of 3200–3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. A sharp and intense absorption band around 2240 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400–1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would also give rise to characteristic bands.
Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. researchgate.netchemicalbook.com The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum, providing further structural information.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | O-H Stretch | 3200–3500 (broad) | |
| Nitrile (-C≡N) | C≡N Stretch | ~2240 (sharp) | |
| Aromatic Ring | C-H Stretch | >3000 | nih.gov |
| Aromatic Ring | C=C Stretch | 1400–1600 | nih.gov |
| Ether (-C-O-C-) | C-O-C Stretch | 1000-1300 | - |
This table is based on general spectroscopic principles and data for analogous functional groups.
Detailed Mechanistic Elucidations of Transformations
The mechanism is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. This step forms a tetrahedral intermediate, an alkoxide. The formation of this intermediate is the rate-determining step.
An alternative synthetic route involves the transfer of a cyano group from a donor molecule like acetone (B3395972) cyanohydrin to 3-phenoxybenzaldehyde. wikipedia.org This transcyanation reaction is often catalyzed and proceeds through similar intermediates.
Key Intermediates in Cyanohydrin Synthesis:
Tetrahedral Alkoxide Intermediate: Formed from the initial attack of the cyanide ion on the aldehyde. It is a transient species with a negative charge on the oxygen atom.
Protonated Cyanide Source (e.g., HCN): Acts as the proton donor in the final step of the reaction.
The nitrile group of this compound can undergo both hydrolysis and reduction, leading to different functional groups.
Nitrile Hydrolysis: The hydrolysis of a nitrile can be catalyzed by either acid or base and proceeds in two main stages: conversion to an amide, followed by hydrolysis of the amide to a carboxylic acid. chemicalbook.com
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate. Further hydrolysis of the amide, under acidic conditions, yields the corresponding carboxylic acid and an ammonium (B1175870) ion. wikipedia.orgchemicalbook.comtargetmol.com
Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (B78521) (OH⁻), the reaction starts with the nucleophilic attack of the hydroxide ion on the nitrile carbon. targetmol.comlookchem.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemicalbook.com Under harsher basic conditions (higher temperature, prolonged reaction time), the amide can be further hydrolyzed to a carboxylate salt. wikipedia.orglookchem.com An acidic workup is then required to protonate the carboxylate to form the final carboxylic acid. lookchem.com
Nitrile Reduction: The reduction of nitriles can yield primary amines or aldehydes, depending on the reducing agent used. A common reagent for the reduction to a primary amine is Lithium Aluminum Hydride (LiAlH₄). For the partial reduction to an aldehyde, Diisobutylaluminium hydride (DIBALH) is often employed.
Mechanism of DIBALH Reduction: The reaction commences with the formation of a Lewis acid-base complex between the nitrile and DIBALH, which enhances the electrophilic character of the nitrile carbon. A hydride ion is then transferred from the DIBALH to the nitrile carbon, forming an imine anion which is stabilized by the aluminum complex. Crucially, as DIBALH only possesses a single hydride for transfer, the reaction stops at the imine stage. Subsequent acidic aqueous work-up hydrolyzes the imine anion to yield an aldehyde. targetmol.com
The synthesis of enantiomerically pure (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is of significant industrial importance, particularly as an intermediate for certain pyrethroid insecticides. wikipedia.org This has driven research into enzymatic methods which offer high stereoselectivity.
Hydroxynitrile Lyases (HNLs): HNLs are a class of enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones. researchgate.net The use of HNLs allows for the production of either the (R)- or (S)-enantiomer of the cyanohydrin, depending on the specific enzyme used. d-nb.info For the synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin, HNLs that preferentially produce the (S)-enantiomer are employed. researchgate.netd-nb.info One such enzyme is the hydroxynitrile lyase from the cassava plant, Manihot esculenta (MeHNL), which has been shown to catalyze the formation of (S)-cyanohydrins. researchgate.net The reaction is reversible, and to drive the equilibrium towards synthesis, the reaction is often carried out in a two-phase system or at a controlled pH. researchgate.netd-nb.info
Lipases: Lipases are another class of enzymes utilized in the synthesis of enantiopure this compound, typically through a process of kinetic resolution. In one approach, a racemic mixture of the cyanohydrin acetate (B1210297) is subjected to enantioselective hydrolysis catalyzed by a lipase (B570770). The lipase selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted. For example, lipase-catalyzed hydrolysis can yield enantiomerically pure (S)-3-phenoxymandelonitrile. wikipedia.org
Alternatively, lipases can catalyze the enantioselective transesterification of the racemic cyanohydrin with an acyl donor, such as an alcohol. A key step in one described technical scale preparation is the lipase-catalyzed enantioselective transesterification of racemic m-phenoxybenzaldehyde cyanohydrin acetate with n-butanol. capes.gov.br
Table 2: Enzymes in the Synthesis of this compound
| Enzyme Class | Specific Enzyme Example | Reaction Type | Product Stereochemistry |
|---|---|---|---|
| Hydroxynitrile Lyase | Manihot esculenta HNL (MeHNL) | Asymmetric hydrocyanation | (S)-enantiomer researchgate.net |
Applications in Advanced Organic Synthesis
Building Block for Complex Molecules
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile serves as a fundamental building block for the construction of a range of complex organic molecules. Its bifunctional nature allows for sequential and selective reactions, making it an ideal starting point for the synthesis of high-value chemical products.
One of the most significant industrial applications of this compound is in the production of synthetic pyrethroid insecticides. researchgate.nettargetmol.com Pyrethroids are a major class of insecticides valued for their high efficacy against a broad spectrum of pests and low toxicity to mammals. researchgate.net In the synthesis of these insecticides, this compound functions as the crucial alcohol component in an esterification reaction.
Specifically, the (S)-enantiomer, (S)-α-cyano-3-phenoxybenzyl alcohol, is of paramount importance as it leads to the most biologically active stereoisomers of these insecticides. nih.gov For instance, in the synthesis of Deltamethrin (B41696), (S)-α-cyano-3-phenoxybenzyl alcohol is esterified with (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. nih.govbcpcpesticidecompendium.org Similarly, Cypermethrin is synthesized by the esterification of this cyanohydrin with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. nih.govchemicalbook.com The presence of the α-cyano group in the alcohol moiety is known to significantly enhance the insecticidal potency of the resulting pyrethroid. nih.gov
The general synthesis process involves the reaction of 3-phenoxybenzaldehyde (B142659) with a cyanide source, such as sodium cyanide, to form the cyanohydrin. google.com This intermediate is then reacted with the appropriate acid chloride to yield the final pyrethroid ester. chemicalbook.com
The reactivity of the cyanohydrin moiety makes this compound a valuable precursor in the synthesis of pharmaceutical compounds. lookchem.com While it is a key component of several agrochemicals, its derivatives are also of interest in medicinal chemistry. The downstream products derived from this cyanohydrin, such as (S)-3-phenoxymandelic acid, are recognized as important building blocks in the development of new drugs. lookchem.com The ability to introduce chirality at the benzylic carbon and the potential for further functional group transformations make it an attractive starting material for creating diverse molecular scaffolds for drug discovery.
Beyond its specific use in insecticides and pharmaceuticals, this compound is a key intermediate in the broader fine chemical industry. alfa-chemclinix.com Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in the production of specialty chemicals. The synthesis of pyrethroids is a prime example of its application in this sector. wikipedia.org Furthermore, it is an intermediate in the synthesis of other agrochemicals like τ-Fluvalinate, an acaricide used to control mites. cookechem.comlookchem.com Its versatility allows for its use in the production of a range of specialty chemicals where the 3-phenoxyphenyl moiety is a desired structural feature.
Strategic Use in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of "disconnections" that represent the reverse of known chemical reactions. lkouniv.ac.in this compound and its cyanohydrin functionality play a significant role in this strategic approach.
The cyanohydrin group is a valuable functional group in retrosynthesis because it can be disconnected in a logical and synthetically feasible manner. youtube.comox.ac.uk The key disconnection for a cyanohydrin, such as this compound, is the carbon-carbon bond between the benzylic carbon and the nitrile group. journalspress.com
This disconnection leads to two synthons: an acyl cation synthon (or an aldehyde equivalent) and a cyanide anion synthon. The synthetic equivalents for these synthons are 3-phenoxybenzaldehyde and a cyanide source like hydrogen cyanide or sodium cyanide, respectively. researchgate.net This retrosynthetic step is the reverse of the cyanohydrin formation reaction, a well-established and reliable method for carbon-carbon bond formation. wikipedia.org This straightforward disconnection simplifies the target molecule significantly and points to readily available starting materials.
The cyanohydrin functionality of this compound makes it an excellent intermediate for the synthesis of other important classes of organic compounds, namely α-amino acids and α-hydroxy acids. wikipedia.org
α-Hydroxy Acids: The nitrile group of a cyanohydrin can be hydrolyzed under acidic or basic conditions to a carboxylic acid. jove.comjove.com This reaction converts this compound into 2-hydroxy-2-(3-phenoxyphenyl)acetic acid, also known as 3-phenoxymandelic acid. This transformation provides a direct route to α-hydroxy acids, which are valuable chiral building blocks in organic synthesis. doubtnut.com
α-Amino Acids: Cyanohydrins are key intermediates in the Strecker synthesis of amino acids. ucalgary.camasterorganicchemistry.com In this reaction, an aldehyde first reacts with ammonia (B1221849) to form an imine, which is then attacked by a cyanide ion to form an α-aminonitrile. wikipedia.org Subsequent hydrolysis of the nitrile group yields the α-amino acid. masterorganicchemistry.com While the direct conversion of this compound to the corresponding amino acid is not the standard Strecker pathway, the underlying principle of using a cyanohydrin-like intermediate is central to this classic amino acid synthesis. rsc.orgresearchgate.net The formation of the α-aminonitrile from the aldehyde is in equilibrium with the cyanohydrin, highlighting the close relationship between these intermediates. rsc.org
Developments in Green Chemistry and Sustainable Synthesis
The synthesis of this compound, a key intermediate in the production of several synthetic pyrethroids, has traditionally involved methods that can be environmentally challenging. In response to the growing need for sustainable chemical manufacturing, significant research has been directed towards the development of greener synthetic routes. These advancements focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key areas of progress include the application of enzymatic catalysis and the exploration of environmentally benign reaction media, which collectively contribute to a more sustainable production lifecycle for this important chemical compound.
Enzyme-Catalyzed Routes for Reduced Environmental Impact
The enantioselective synthesis of this compound is of paramount importance, as the biological activity of the final pyrethroid products often resides in a single enantiomer. Biocatalysis, utilizing enzymes such as hydroxynitrile lyases (HNLs), has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions, thereby offering a green alternative to traditional chemical synthesis.
| Enzyme Source | Immobilization Method | Reaction Conditions | Enantiomeric Excess (ee%) | Conversion (%) | Reference |
| Manihot esculenta (MeHNL) | - | Biphasic system, high pH | 97 | 85 | researchgate.net |
| Manihot esculenta (MeHNL) | - | Biphasic medium | 96 | 47 | researchgate.net |
| Hevea brasiliensis (HbHNL) | Sol-gel | - | - | - | |
| Prunus amygdalus (PaHNL) | Sol-gel | - | - | - |
Advanced Analytical Techniques in Research
Chromatographic Methods for Separation and Purity Assessment
Chromatography is an indispensable tool for separating the components of a mixture. In the context of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, specific chromatographic methods are employed to isolate its enantiomers and to detect its presence as a metabolite from the degradation of larger compounds.
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile and (R)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. researchgate.netsigmaaldrich.com
The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different speeds and thus elute at different times. sigmaaldrich.comsigmaaldrich.com This separation allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. uma.es For this compound, a common approach involves using a polysaccharide-based chiral column. The specific conditions outlined in research demonstrate a successful separation, allowing for precise quantification of each enantiomer.
Table 1: Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Details |
|---|---|
| Method | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak AD-H, Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane:Isopropanol (IPA) (90:10) |
| Retention Time (S)-enantiomer | 12.3 minutes |
| Retention Time (R)-enantiomer | 14.1 minutes |
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. imreblank.ch This method is particularly useful for identifying trace amounts of compounds in complex mixtures, such as biological or environmental samples.
In the study of pyrethroid insecticides, this compound has been identified as a key intermediate metabolite. For instance, research on the biodegradation of the pyrethroid D-cyphenothrin detected α-hydroxy-3-phenoxy-benzeneacetonitrile (a synonym for the title compound) as one of eight intermediate metabolites. researchgate.net Similarly, studies on the degradation of fenpropathrin (B1672528) also point to related compounds, underscoring the role of GC/MS in mapping the metabolic and environmental fate of these agricultural chemicals. researchgate.net The technique first separates the volatile metabolites, which are then ionized and fragmented in the mass spectrometer to produce a unique mass spectrum, or fingerprint, allowing for definitive identification. imreblank.ch
Spectroscopic Characterization in Research
Spectroscopy involves the interaction of electromagnetic radiation with a substance to obtain information about its structure and composition. For this compound, spectroscopic methods like NMR and MS are fundamental for confirming its molecular structure and weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule. researchgate.netethernet.edu.et It provides information on the chemical environment of individual atoms (specifically hydrogen, ¹H, and carbon, ¹³C) within a molecule.
For this compound, ¹H NMR spectroscopy confirms the presence and arrangement of its various protons. The complex multiplet in the aromatic region (δ 7.25–7.45 ppm) corresponds to the nine protons of the two phenyl rings. A distinct singlet at approximately 5.21 ppm is characteristic of the proton attached to the carbon bearing both the hydroxyl and nitrile groups (the chiral center), while another singlet around 3.12 ppm indicates the hydroxyl (-OH) proton.
¹³C NMR spectroscopy provides complementary information, identifying the different carbon atoms. A key signal appears in the range of 115–120 ppm, which is characteristic of the nitrile carbon (-C≡N). chemicalbook.com Another important signal is that of the quaternary carbon attached to the hydroxyl group. Together, these NMR data provide unambiguous confirmation of the compound's covalent framework. researchgate.net
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.45–7.25 | Multiplet (m) | 9H | Aromatic Protons (Ar-H) |
| 5.21 | Singlet (s) | 1H | Methine Proton (CH) |
Table 3: Key ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~115–120 | Nitrile Carbon (-C≡N) |
Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns. libretexts.org For this compound, the molecular formula is C₁₄H₁₁NO₂, corresponding to a molecular weight of approximately 225.24 g/mol . nih.govcymitquimica.com
Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. libretexts.orgraco.cat The analysis of these fragments provides a "fingerprint" that helps confirm the structure. In the mass spectrum of this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. nih.gov Common fragmentation pathways for this molecule would include the loss of the cyanide group (CN) or cleavage at the ether linkage, leading to predictable fragment ions. libretexts.org
Table 4: Key Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
|---|---|
| 225 | Molecular Ion [M]⁺ nih.gov |
| 198 | [M-HCN]⁺ (Loss of hydrogen cyanide) nih.gov |
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The synthesis of optically active cyanohydrins is a significant area of research, as the chirality of these compounds is often crucial for their biological activity. d-nb.info For 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, which possesses a stereogenic center, the development of efficient enantioselective synthetic routes is a key objective. While enzymatic methods using oxynitrilases have been successful for various aromatic aldehydes, future work will likely focus on developing more robust and versatile catalytic systems. d-nb.infonih.gov
Research efforts could be directed towards:
Novel Organocatalysts: Investigating new chiral Lewis bases or hydrogen-bond donors to catalyze the asymmetric addition of cyanide to 3-phenoxybenzaldehyde (B142659). These small-molecule catalysts can offer advantages in terms of cost, stability, and operational simplicity.
Advanced Metal-Based Catalysts: Building on the success of catalysts like chiral Ti-salen complexes for similar transformations, researchers may design and synthesize novel transition metal complexes. diva-portal.org The focus would be on achieving higher enantioselectivity (ee), faster reaction rates, and lower catalyst loadings for the synthesis of enantiopure (R)- or (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile.
A comparative look at potential catalytic approaches is presented below.
| Catalytic System | Potential Advantages | Research Focus |
| Oxynitrilases | High enantioselectivity, mild reaction conditions. d-nb.info | Gene cloning and overexpression for industrial scale-up; enzyme immobilization. |
| Chiral Metal Complexes | High turnover numbers, tunability of ligands. diva-portal.org | Design of new ligands for improved selectivity; use of earth-abundant metals. |
| Organocatalysts | Metal-free, lower toxicity, operational simplicity. | Development of bifunctional catalysts; application in flow chemistry systems. |
Computational Design and Prediction of Novel Cyanohydrin Reactions
Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the outcomes of new chemical transformations. For this compound, future research can leverage computational methods to accelerate the discovery of novel reactions and optimize existing processes.
Key areas for computational investigation include:
Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model the transition states of catalytic cycles for its enantioselective synthesis. This can provide insights into the origins of stereoselectivity and guide the design of more efficient catalysts. nih.gov
Kinetics and-Thermodynamic Modeling: Predicting the equilibrium constants and reaction rates for the formation and derivatization of this compound under various conditions. researchgate.net This data is invaluable for process optimization and scale-up.
Virtual Screening of Catalysts: Computationally screening libraries of potential catalysts to identify promising candidates for experimental validation. This approach can significantly reduce the time and resources required for catalyst development.
Development of New Transformations and Derivatizations
While primarily known as a precursor to pyrethroids, the functional groups of this compound—a hydroxyl and a nitrile—offer a platform for diverse chemical modifications. Future research will likely focus on transforming this molecule into a variety of valuable downstream products.
Potential derivatizations include:
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone, while the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. These transformations yield key building blocks such as α-hydroxy acids, amino alcohols, and α-aminonitriles, which are valuable in medicinal chemistry and materials science.
Esterification and Etherification: The hydroxyl group can be readily esterified or etherified to produce a wide range of derivatives with potentially new biological activities or material properties. biosynth.com
Nitrile Group Chemistry: The nitrile group can participate in cycloaddition reactions to form heterocyclic structures like tetrazoles or triazoles, which are important pharmacophores.
| Functional Group | Transformation | Potential Product Class |
| Hydroxyl (-OH) | Oxidation | α-Keto nitrile |
| Hydroxyl (-OH) | Esterification biosynth.com | α-Acyloxy nitrile |
| Nitrile (-CN) | Reduction | β-Amino alcohol |
| Nitrile (-CN) | Hydrolysis | α-Hydroxy acid researchgate.net |
| Both | Multiple Steps | Heterocycles, Polymers |
Integration of this compound into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and improving atom economy. The bifunctional nature of this compound makes it an ideal candidate for incorporation into such elegant synthetic sequences.
Future research could explore:
Passerini and Ugi Reactions: Using the parent aldehyde (3-phenoxybenzaldehyde) as a starting material in classic MCRs. For instance, a Passerini reaction involving 3-phenoxybenzaldehyde, a carboxylic acid, and an isocyanide would lead to α-acyloxy carboxamides in a single step.
Sequential Cascade Reactions: Designing one-pot sequences where this compound is generated in situ and then immediately participates in a subsequent transformation. For example, after its formation, a catalyst could be added to promote an intramolecular cyclization or a reaction with another component in the mixture.
Novel MCRs: Developing entirely new multicomponent reactions where this compound itself acts as a key bifunctional building block, with both the hydroxyl and nitrile groups participating in bond-forming events.
The exploration of these advanced synthetic methodologies will unlock new chemical space and expand the synthetic utility of this versatile cyanohydrin far beyond its current applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of hydroxy-substituted phenylacetonitriles typically involves condensation reactions between aldehydes and cyanide sources. For example, analogous compounds like 2-Amino-2-(2-methoxyphenyl)acetonitrile are synthesized via the reaction of substituted benzaldehydes with ammonium acetate and potassium cyanide in ethanol . For this compound, a similar approach could be adapted using 3-phenoxybenzaldehyde and optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) to enhance yield. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are recommended.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR can confirm the presence of the hydroxy group (δ 4.5–5.5 ppm for -OH) and aromatic protons (δ 6.8–7.5 ppm for phenoxyphenyl groups). C NMR will show peaks for the nitrile carbon (~115–120 ppm) and quaternary carbon bearing the hydroxyl group .
- IR : A sharp absorption band near 2240 cm confirms the nitrile group, while a broad peak around 3200–3500 cm indicates the hydroxyl group.
- MS : High-resolution mass spectrometry (HRMS) can determine the molecular ion peak (e.g., [M+H]) and validate the molecular formula.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability data for structurally similar compounds (e.g., 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile) suggest that storage in inert atmospheres (argon or nitrogen) at 2–8°C in amber glass vials minimizes degradation. Avoid exposure to moisture and strong oxidizers, as nitriles can hydrolyze to amides or carboxylic acids under acidic/basic conditions . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life.
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path analysis) guide the design of derivatives or predict reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic structure of the compound, identifying reactive sites (e.g., nitrile or hydroxyl groups). For example, reaction path search methods using quantum chemical calculations (e.g., Gaussian or ORCA software) can predict intermediates in nucleophilic additions or oxidation reactions . This approach reduces experimental trial-and-error by narrowing optimal reaction conditions (e.g., solvent, catalyst).
Q. What strategies resolve contradictions in biological activity data for hydroxy-phenylacetonitrile derivatives?
- Methodological Answer : Discrepancies in biological assays (e.g., cytotoxicity vs. therapeutic potential) may arise from impurities, solvent effects, or assay protocols. For this compound:
- Purification : Use preparative HPLC to ensure >98% purity.
- Dose-Response Studies : Perform IC determinations across multiple cell lines (e.g., HEK293, HeLa) to validate specificity.
- Mechanistic Profiling : Use molecular docking to predict interactions with targets like cytochrome P450 enzymes or kinases, as seen in structurally related nitriles .
Q. How can the environmental and toxicological profile of this compound be systematically evaluated?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423 for oral toxicity in rodents, noting symptoms (e.g., respiratory irritation, H335 ).
- Ecotoxicology : Assess biodegradability via OECD 301F and aquatic toxicity using Daphnia magna assays.
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., phenoxybenzoic acid) in simulated physiological conditions.
Data Gaps and Future Directions
Q. What are the unresolved challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include:
- Byproduct Formation : Optimize stoichiometry (e.g., cyanide:aldehyde ratio) to minimize side reactions.
- Green Chemistry : Replace KCN with safer cyanide sources (e.g., acetone cyanohydrin) .
- Process Safety : Conduct calorimetry (e.g., RC1e) to evaluate exothermic risks during scale-up.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
